3-Methylhippuric acid 3-Methylhippuric acid 3-Methylhippuric acid is also referred as m-methyl-hippuric acid. It is major product of xylene biotransformation in urine.
m-Methylhippuric acid, also known as 3-methylhippate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. m-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Methylhippuric acid can be biosynthesized from N-benzoylglycine.
M-methylhippuric acid is an N-acylglycine that is the 3-methyl derivative of hippuric acid. It has a role as a metabolite. It derives from a N-benzoylglycine.
Brand Name: Vulcanchem
CAS No.: 27115-49-7
VCID: VC20799615
InChI: InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
SMILES: CC1=CC(=CC=C1)C(=O)NCC(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

3-Methylhippuric acid

CAS No.: 27115-49-7

Cat. No.: VC20799615

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methylhippuric acid - 27115-49-7

Specification

Description 3-Methylhippuric acid is also referred as m-methyl-hippuric acid. It is major product of xylene biotransformation in urine.
m-Methylhippuric acid, also known as 3-methylhippate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. m-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Methylhippuric acid can be biosynthesized from N-benzoylglycine.
M-methylhippuric acid is an N-acylglycine that is the 3-methyl derivative of hippuric acid. It has a role as a metabolite. It derives from a N-benzoylglycine.
CAS No. 27115-49-7
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 2-[(3-methylbenzoyl)amino]acetic acid
Standard InChI InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Standard InChI Key YKAKNMHEIJUKEX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NCC(=O)O
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCC(=O)O

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